molecular formula C19H16BrN3O4S B4009124 5-{5-bromo-2-[(3-nitrobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-4-imidazolidinone

5-{5-bromo-2-[(3-nitrobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-4-imidazolidinone

Cat. No. B4009124
M. Wt: 462.3 g/mol
InChI Key: WUTGGVIFYDKIAO-YBEGLDIGSA-N
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Description

The compound of interest belongs to a broader class of chemicals known for their diverse chemical and biological properties. These compounds often include imidazolidinone or thiazolidinone cores, which are of significant interest due to their potential pharmacological activities and roles in various chemical reactions.

Synthesis Analysis

Research on related compounds often involves multicomponent reactions, providing efficient paths to synthesize complex molecules with potential bioactive properties. For example, one-pot synthesis methods have been demonstrated for creating substituted 4-arylidene imidazolin-5-ones, incorporating amino acid esters, isocyanates, and α-bromoketones into their structure (Haung, Barve, & Sun, 2019).

Molecular Structure Analysis

Crystal structure and charge density analysis of similar compounds reveal the nature and strength of various intermolecular interactions, which are crucial for understanding the compound's behavior in different states. Studies using techniques like X-ray diffraction and quantum chemical analysis can elucidate the conformation and arrangement of molecules in solid states, as seen in research on imidazo[2,1-b][1,3,4] thiadiazole molecules (Sowmya, Kumar, Kumar, & Karki, 2020).

Chemical Reactions and Properties

The reactivity of these compounds under various conditions can lead to the formation of diverse derivatives, showcasing the chemical versatility of the thiazolidinone and imidazolidinone cores. For instance, bromination reactions have been optimized for thiazolidinedione derivatives, highlighting the methods to introduce bromo groups into these molecules for further functionalization (Chun, 2008).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting points, and crystalline structure, are essential for their practical application and formulation. These properties are directly influenced by the molecular structure and intermolecular forces present in the compound.

Chemical Properties Analysis

The chemical properties, such as reactivity with other molecules, stability under various conditions, and potential for further derivatization, are critical for both synthetic chemistry and pharmacological applications. The synthesis of novel methylene bridged derivatives highlights the chemical flexibility and potential for generating a wide range of bioactive molecules (Lamani, Shetty, Kamble, & Khazi, 2009).

properties

IUPAC Name

(5Z)-5-[[5-bromo-2-[(3-nitrophenyl)methoxy]phenyl]methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3O4S/c1-2-22-18(24)16(21-19(22)28)10-13-9-14(20)6-7-17(13)27-11-12-4-3-5-15(8-12)23(25)26/h3-10H,2,11H2,1H3,(H,21,28)/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUTGGVIFYDKIAO-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=C(C=CC(=C2)Br)OCC3=CC(=CC=C3)[N+](=O)[O-])NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=C(C=CC(=C2)Br)OCC3=CC(=CC=C3)[N+](=O)[O-])/NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-{5-bromo-2-[(3-nitrobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-4-imidazolidinone
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5-{5-bromo-2-[(3-nitrobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-4-imidazolidinone
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5-{5-bromo-2-[(3-nitrobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-4-imidazolidinone
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5-{5-bromo-2-[(3-nitrobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-4-imidazolidinone
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5-{5-bromo-2-[(3-nitrobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-4-imidazolidinone
Reactant of Route 6
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5-{5-bromo-2-[(3-nitrobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-4-imidazolidinone

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